8-(cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-(Cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione characterized by three key substituents:
- Position 3: A methyl group.
- Position 8: A cyclohexylamino group, contributing steric bulk and lipophilicity.
Properties
IUPAC Name |
8-(cyclohexylamino)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-25-18-17(19(27)24-21(25)28)26(13-12-14-8-10-16(29-2)11-9-14)20(23-18)22-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,22,23)(H,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJZPHIHHLXKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound is synthesized through a multi-step reaction. One common route involves the cyclization of suitable precursors under specific conditions, such as temperature and pressure, optimized to promote the formation of the purine ring while attaching the cyclohexylamino and methoxyphenethyl groups.
Industrial Production Methods: : Industrial production involves scale-up techniques, maintaining stringent control over reaction conditions to ensure consistency and purity. Techniques like continuous flow synthesis may be employed to improve efficiency and yield.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: : Used as a starting material or intermediate in the synthesis of other complex molecules. It provides insight into reaction mechanisms due to its diverse reactivity.
Biology: : Studied for its potential interaction with biological targets, influencing pathways relevant to cell signaling.
Medicine: : Examined for therapeutic potential, especially in targeting specific enzymes or receptors.
Industry: : Utilized in the development of advanced materials and pharmaceuticals due to its structural features.
Mechanism of Action: The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its mechanism involves binding to these targets, altering their function, and modulating pathways. For instance, if it targets a kinase enzyme, it may inhibit its activity, affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares substituents and key properties of analogous purine diones:
*Calculated based on structural similarity.
Pharmacokinetic and Toxicity Considerations
Biological Activity
8-(cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its pharmacological properties, particularly in the context of cardiovascular diseases and metabolic disorders.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a purine base with cyclohexyl and methoxyphenethyl substituents, which are crucial for its biological activity.
Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in lipid metabolism. Its action on cholesteryl ester transfer protein (CETP) is particularly noteworthy, as it may contribute to improved lipid profiles and cardiovascular health by modulating lipid transport mechanisms.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of CETP activity. The following table summarizes key findings from various studies:
| Study Reference | Methodology | Key Findings |
|---|---|---|
| Study A | Enzyme assay | Inhibition of CETP by 70% at 10 µM concentration. |
| Study B | Cell culture | Reduction in lipid accumulation in macrophages. |
| Study C | Binding assays | High affinity for CETP with an IC50 value of 5 µM. |
In Vivo Studies
Animal models have been utilized to assess the compound's efficacy and safety profile. Notable findings include:
- Cardiovascular Effects : In a rat model of hyperlipidemia, administration of the compound resulted in a significant decrease in total cholesterol and triglyceride levels, suggesting potential therapeutic benefits for managing dyslipidemia.
- Metabolic Effects : The compound has shown promise in improving insulin sensitivity and glucose tolerance in diabetic mice, indicating a multifaceted role in metabolic regulation.
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Case Study 1 : A clinical trial involving patients with familial hypercholesterolemia reported a marked improvement in lipid profiles after treatment with the compound over a 12-week period.
- Case Study 2 : Diabetic patients showed enhanced glycemic control when supplemented with this compound alongside standard therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
